8-Chloro-2,3-dimethoxy-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2,3-dimethoxy-10H-phenothiazine is a derivative of phenothiazine, a compound known for its versatile applications in various fields such as medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their unique chemical properties and potential therapeutic uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dimethoxy-10H-phenothiazine typically involves the chlorination of 2,3-dimethoxyphenothiazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 8th position. Common reagents used in this process include chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-2,3-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological or industrial applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and 8-Chloro-2,3-dimethoxy-10H-phenothiazine may have similar therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine receptors, which play a crucial role in the central nervous system. The compound may also interact with other pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-10H-phenothiazine
- 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol
- Phenothiazine
Comparison: 8-Chloro-2,3-dimethoxy-10H-phenothiazine is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
25946-92-3 |
---|---|
Molekularformel |
C14H12ClNO2S |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
8-chloro-2,3-dimethoxy-10H-phenothiazine |
InChI |
InChI=1S/C14H12ClNO2S/c1-17-11-6-10-14(7-12(11)18-2)19-13-4-3-8(15)5-9(13)16-10/h3-7,16H,1-2H3 |
InChI-Schlüssel |
BVYGHELZSUKRFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.